3-(1H-pyrazol-4-yl)benzonitrile
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Overview
Description
3-(1H-pyrazol-4-yl)benzonitrile is an organic compound with the molecular formula C10H7N3 It consists of a pyrazole ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)benzonitrile typically involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the Suzuki reaction, where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
3-(1H-pyrazol-4-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-3-yl)benzonitrile
- 4-(1H-pyrazol-1-yl)benzonitrile
- 1-(4-cyanophenyl)pyrazole
Uniqueness
3-(1H-pyrazol-4-yl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H7N3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,(H,12,13) |
InChI Key |
YPHWVIBUUFCUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C#N |
Origin of Product |
United States |
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